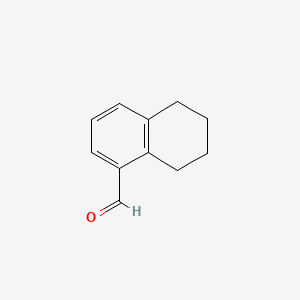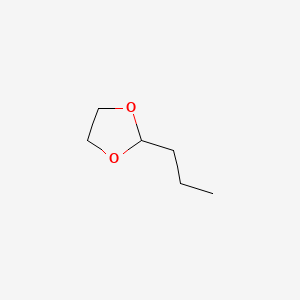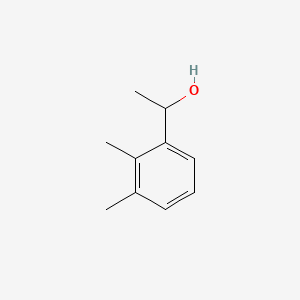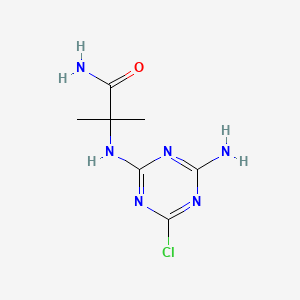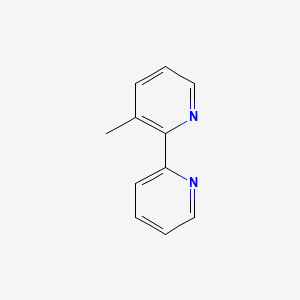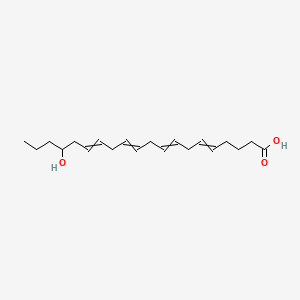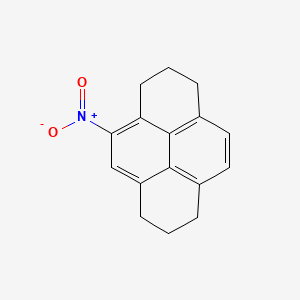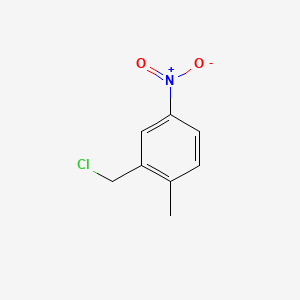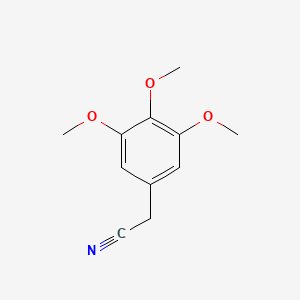
3,4,5-Trimethoxyphenylacetonitrile
Vue d'ensemble
Description
3,4,5-Trimethoxyphenylacetonitrile is synthesized by the condensation of 3,4,5-trimethoxybenzaldehyde with hippuric acid . It is used as an internal standard during the determination of vancomycin in serum .
Synthesis Analysis
The synthesis of 3,4,5-Trimethoxyphenylacetonitrile involves the condensation of 3,4,5-trimethoxybenzaldehyde with hippuric acid . More detailed synthesis routes can be found in relevant literature.Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxyphenylacetonitrile is represented by the linear formula (CH3O)3C6H2CH2CN . Further structural analysis can be performed using various spectroscopic techniques.Physical And Chemical Properties Analysis
3,4,5-Trimethoxyphenylacetonitrile is a solid with a melting point of 77-79 °C (lit.) . It is soluble in methanol . The molecular weight is 207.23 g/mol .Applications De Recherche Scientifique
-
Pharmaceutical Synthesis
- Summary of Application : 3,4,5-Trimethoxyphenylacetonitrile is used in the synthesis of various pharmaceutical compounds.
- Results or Outcomes : The outcomes of these processes are new pharmaceutical compounds, although the specific results can vary depending on the compounds being synthesized.
-
Chemical Standard in Analytical Chemistry
- Summary of Application : 3,4,5-Trimethoxyphenylacetonitrile is used as an internal standard during the determination of vancomycin in serum .
- Methods of Application : The compound is added to the serum sample and then the mixture is analyzed using a suitable analytical technique, such as chromatography or mass spectrometry. The presence of the 3,4,5-Trimethoxyphenylacetonitrile helps to ensure the accuracy of the analysis .
- Results or Outcomes : The outcome of this application is a more accurate and reliable analysis of vancomycin levels in serum .
-
Insecticide Compositions
- Summary of Application : 3,4,5-Trimethoxyphenylacetonitrile is used in the formulation of insecticide compositions .
- Methods of Application : The compound is typically mixed with other ingredients to form an insecticide product. The specific formulation can vary depending on the target pests and the desired method of application .
- Results or Outcomes : The outcome of this application is an effective insecticide that can be used to control various pests .
-
Organic Building Blocks
- Summary of Application : 3,4,5-Trimethoxyphenylacetonitrile is used as an organic building block in various chemical reactions .
- Methods of Application : The compound is used in reactions with other organic compounds to synthesize new molecules. The specific methods of application can vary widely depending on the specific synthesis process .
- Results or Outcomes : The outcomes of these processes are new organic compounds, although the specific results can vary depending on the compounds being synthesized .
-
Synthesis of 3,4,5-Trimethoxybenzaldehyde
- Summary of Application : 3,4,5-Trimethoxyphenylacetonitrile is used in the synthesis of 3,4,5-Trimethoxybenzaldehyde .
- Methods of Application : The compound is synthesized by the condensation of 3,4,5-Trimethoxybenzaldehyde with hippuric acid .
- Results or Outcomes : The outcome of this process is 3,4,5-Trimethoxybenzaldehyde, a compound used in various chemical reactions .
-
Analytical Chemistry
- Summary of Application : 3,4,5-Trimethoxyphenylacetonitrile is used as an internal standard during the determination of vancomycin in serum .
- Methods of Application : The method used involved a direct and rapid solvent precipitation of protein .
- Results or Outcomes : The outcome of this application is a more accurate and reliable analysis of vancomycin levels in serum .
Safety And Hazards
Propriétés
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFJNTXCEQCDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057637 | |
| Record name | 3,4,5-Trimethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxyphenylacetonitrile | |
CAS RN |
13338-63-1 | |
| Record name | (3,4,5-Trimethoxyphenyl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13338-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxyphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013338631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13338-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trimethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYPHENYLACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1GY2UD3JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Nitrophenyl)amino]acetic acid](/img/structure/B1346026.png)
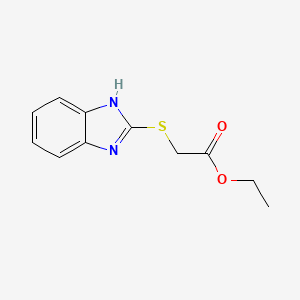
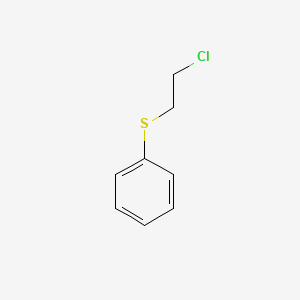
![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)
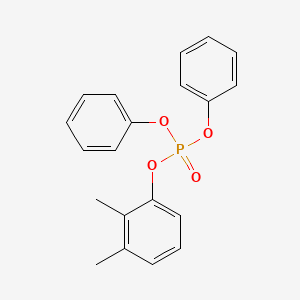
![Ethyl 2-[(2-chloroacetyl)amino]acetate](/img/structure/B1346035.png)
